2-[4-(Sec-butyl)phenoxy]-5-methylaniline
Overview
Description
2-[4-(Sec-butyl)phenoxy]-5-methylaniline is an organic compound with the molecular formula C({17})H({21})NO. This compound is characterized by a phenoxy group substituted with a sec-butyl group at the 4-position and a methylaniline group at the 5-position. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-sec-butylphenol and 5-methylaniline.
Formation of Phenoxy Intermediate: 4-sec-butylphenol is reacted with a suitable halogenating agent (such as bromine) to form 4-sec-butylphenyl bromide.
Nucleophilic Substitution: The 4-sec-butylphenyl bromide undergoes a nucleophilic substitution reaction with 5-methylaniline in the presence of a base (such as potassium carbonate) to form the desired product.
The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Sec-butyl)phenoxy]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or aniline groups are further functionalized using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Nitro or sulfonated derivatives.
Scientific Research Applications
2-[4-(Sec-butyl)phenoxy]-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. This compound may also participate in signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Tert-butyl)phenoxy]-5-methylaniline
- 2-[4-(Isopropyl)phenoxy]-5-methylaniline
- 2-[4-(Methyl)phenoxy]-5-methylaniline
Uniqueness
2-[4-(Sec-butyl)phenoxy]-5-methylaniline is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-10-5-12(2)11-16(17)18/h5-11,13H,4,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSEMACMMKOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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